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Compound of Interest

Compound Name: 4-Hydroxy-7-methoxyquinoline

Cat. No.: B063709 Get Quote

4-Hydroxy-7-methoxyquinoline (also known as 7-Methoxy-4-quinolinol) is a heterocyclic

aromatic compound that has garnered significant attention, primarily for its role as a crucial

intermediate in the synthesis of more complex molecules.[1] With the chemical formula

C₁₀H₉NO₂ and a molecular weight of approximately 175.18 g/mol , this compound serves as a

foundational building block in medicinal chemistry and materials science.[1] Its quinoline

backbone, functionalized with both a hydroxyl and a methoxy group, provides multiple reactive

sites, making it a versatile scaffold for developing novel therapeutic agents and other functional

materials.[1][2] This guide provides a comprehensive overview of its physicochemical

properties, historical synthetic routes, modern production methodologies, and its applications,

tailored for researchers and drug development professionals.

Physicochemical Profile
Understanding the physical and chemical properties of 4-Hydroxy-7-methoxyquinoline is

essential for its handling, reaction planning, and quality control. The compound typically

appears as a white to off-white or light yellow powder.[1][2] Its key properties are summarized

below.
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Property Value Source(s)

CAS Number 82121-05-9 [1]

Molecular Formula C₁₀H₉NO₂ [1]

Molecular Weight 175.18 g/mol [1]

Melting Point 213-217 °C [1]

Boiling Point 227.2 °C at 760 mmHg [1]

Density 1.33 g/cm³ [1]

Appearance White or off-white powder [1]

Purity Standard ≥98.5% (often exceeds 99%) [1]

Solubility
Soluble in organic solvents;

slightly soluble in water
[2]

Historical Perspective: The Evolution of Quinoline
Synthesis
The history of 4-Hydroxy-7-methoxyquinoline is intrinsically linked to the development of

general synthetic methods for the quinoline ring system. While a singular "discovery" event for

this specific molecule is not prominently documented, its synthesis relies on well-established

named reactions that were later adapted for precursors bearing the required methoxy

substituent.

Two classical approaches are fundamental to understanding its historical synthesis:

The Conrad-Limpach Reaction: This method involves the condensation of an aniline (in this

case, m-anisidine) with a β-ketoester (like ethyl acetoacetate) at moderate temperatures to

form a β-aminoacrylate intermediate. Subsequent thermal cyclization at high temperatures

(around 250 °C) yields the 4-hydroxyquinoline product. The choice of reaction conditions is

critical; lower cyclization temperatures can favor the formation of the isomeric 2-

hydroxyquinoline (a quinolone).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.innospk.com/en/?news/grok-exploring-4-hydroxy-7-methoxyquinoline-properties-and-applications
https://www.innospk.com/en/?news/grok-exploring-4-hydroxy-7-methoxyquinoline-properties-and-applications
https://www.innospk.com/en/?news/grok-exploring-4-hydroxy-7-methoxyquinoline-properties-and-applications
https://www.innospk.com/en/?news/grok-exploring-4-hydroxy-7-methoxyquinoline-properties-and-applications
https://www.innospk.com/en/?news/grok-exploring-4-hydroxy-7-methoxyquinoline-properties-and-applications
https://www.innospk.com/en/?news/grok-exploring-4-hydroxy-7-methoxyquinoline-properties-and-applications
https://www.innospk.com/en/?news/grok-exploring-4-hydroxy-7-methoxyquinoline-properties-and-applications
https://www.innospk.com/en/?news/grok-exploring-4-hydroxy-7-methoxyquinoline-properties-and-applications
https://www.innospk.com/en/?news/WTQ-4-hydroxy-7-methoxyquinoline-cas-no-82121-05-9-quality-manufacturer-supplier
https://www.benchchem.com/product/b063709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Gould-Jacobs Reaction: This reaction provides a more controlled pathway to the 4-

hydroxyquinoline skeleton.[3] It begins with the condensation of an aniline with an

ethoxymethylenemalonic ester derivative. This step is followed by a thermal cyclization,

which almost exclusively yields the 4-hydroxyquinoline-3-carboxylate ester. A final step of

saponification and decarboxylation is required to obtain the target 4-hydroxyquinoline. The

high temperatures required for cyclization often necessitated the use of high-boiling point

solvents like diphenyl ether, a practice that continues in modern industrial syntheses.[3]

These foundational methods established the core logic for constructing the quinoline ring from

acyclic precursors, paving the way for the targeted synthesis of specifically substituted

derivatives like 4-Hydroxy-7-methoxyquinoline.
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Caption: Generalized workflow of the Gould-Jacobs reaction for quinoline synthesis.

Modern Industrial Synthesis: A Detailed Protocol
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Modern synthesis has focused on improving yield, purity, and process safety while reducing

energy consumption.[4] The following protocol is based on an optimized industrial process that

controls reaction parameters to achieve high efficiency.[4]

Causality in Experimental Design: This process is a multi-step synthesis where control over

temperature and reaction time is paramount. The initial reaction creates an enol ether

intermediate, which then reacts with the aniline. The final, high-temperature cyclization is the

key ring-forming step. Using a high-boiling solvent like diphenyl ether allows the reaction to

reach the necessary activation energy for cyclization safely and efficiently. Strict temperature

control prevents the formation of byproducts, which are difficult to remove and would lower the

final yield.[4]

Experimental Protocol
Step 1: Formation of the Enol Ether Intermediate

Charge a clean, dry reaction vessel with trimethyl orthoformate (approx. 4 parts by weight).

Under stirring, add isopropylidene malonate (Meldrum's acid) (approx. 1 part by weight). Stir

for 20-30 minutes to ensure uniform mixing.[4]

Slowly heat the mixture to 60-65 °C. Reflux will commence. Maintain reflux for 1.5-2 hours.

[4] This step forms the key electrophilic intermediate.

Step 2: Aminolysis (Condensation with Aniline)

To the refluxing mixture from Step 1, add 3-methoxyaniline.

Continue the reflux at 60-65 °C for an additional period until reaction completion is confirmed

by sampling and analysis (e.g., TLC or HPLC).

Cool the reaction mixture, which will cause the intermediate product to precipitate.

Collect the crude solid product by centrifugation.

Purify the solid by slurrying it in methanol, followed by another centrifugation to collect the

refined intermediate.[4]
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Dry the refined solid in an oven at 45-50 °C for 22-25 hours.[4]

Step 3: Thermal Cyclization

In a separate high-temperature-rated reactor, charge diphenyl ether as the solvent.

Heat the diphenyl ether to 170-180 °C.[4]

Slowly add the dried, refined intermediate from Step 2 to the hot diphenyl ether.

Once the addition is complete, maintain the reaction temperature for 2-3 hours to drive the

cyclization to completion.[4]

Step 4: Isolation and Purification

Cool the reaction mixture from Step 3, allowing the crude 4-Hydroxy-7-methoxyquinoline
to precipitate.

Centrifuge the mixture to isolate the crude solid product.[4]

Add the crude product to a vessel containing dichloromethane (mass ratio of approx. 1:1).[4]

Stir the slurry at room temperature for 1 hour. This step washes away residual diphenyl ether

and organic impurities.

Centrifuge the slurry to collect the purified product.

Dry the final product to obtain 4-Hydroxy-7-methoxyquinoline with a purity often exceeding

99%.[4]
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Start Materials:
- Trimethyl Orthoformate

- Isopropylidene Malonate
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Caption: Flowchart of a modern, optimized industrial synthesis of 4-Hydroxy-7-
methoxyquinoline.
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Applications in Research and Development
The primary value of 4-Hydroxy-7-methoxyquinoline lies in its role as a versatile

pharmaceutical intermediate.[1] The quinoline structure is a well-known "privileged scaffold" in

medicinal chemistry, appearing in numerous approved drugs.

Drug Discovery: The compound serves as a starting point for creating derivatives with

potential therapeutic properties. Researchers are exploring its use in developing treatments

for a range of conditions, including cancer and neurodegenerative diseases.[2] The hydroxyl

and quinoline nitrogen atoms can be functionalized to modulate biological activity and

pharmacokinetic properties.

Agrochemicals: In the agrochemical industry, this quinoline derivative is used as a precursor

for synthesizing biocides and fungicides.[2] Its structure can be modified to inhibit specific

enzymes in plant pathogens, thereby protecting crops.[2]

Material Science: The fluorescent properties of the quinoline ring system make it a candidate

for research in the development of new organic light-emitting diodes (OLEDs) and chemical

sensors.

The broader class of hydroxyquinolines has demonstrated notable biological activities,

including antioxidant and anti-inflammatory effects, which provides a strong rationale for its

continued use as a core structure in drug development programs.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://patents.google.com/patent/CN111440118A/en
https://patents.google.com/patent/CN111440118A/en
https://www.benchchem.com/product/b063709#discovery-and-history-of-4-hydroxy-7-methoxyquinoline
https://www.benchchem.com/product/b063709#discovery-and-history-of-4-hydroxy-7-methoxyquinoline
https://www.benchchem.com/product/b063709#discovery-and-history-of-4-hydroxy-7-methoxyquinoline
https://www.benchchem.com/product/b063709#discovery-and-history-of-4-hydroxy-7-methoxyquinoline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b063709?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

